6-(Acryloyloxy)hexyl o-benzoylbenzoate
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Overview
Description
6-(Acryloyloxy)hexyl o-benzoylbenzoate is a chemical compound with the molecular formula C23H24O5 and a molecular weight of 380.4337 . It is an ester formed from benzoic acid and hexyl acrylate, featuring both aromatic and aliphatic ester functionalities . This compound is known for its applications in various fields, including materials science and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acryloyloxy)hexyl o-benzoylbenzoate typically involves the esterification of benzoic acid derivatives with hexyl acrylate. One common method is the reaction of 6-hydroxyhexyl o-benzoylbenzoate with acryloyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-(Acryloyloxy)hexyl o-benzoylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols and diols.
Substitution: Various substituted benzoates.
Scientific Research Applications
6-(Acryloyloxy)hexyl o-benzoylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers.
Biology: Investigated for its potential as a drug delivery agent due to its biocompatibility.
Medicine: Explored for its use in creating drug conjugates for targeted therapy.
Industry: Utilized in the production of coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of 6-(Acryloyloxy)hexyl o-benzoylbenzoate involves its interaction with specific molecular targets. In drug delivery applications, the ester bonds can be hydrolyzed in the presence of enzymes, releasing the active drug . The compound’s ability to form polymers also allows it to create protective coatings that can control the release of active ingredients .
Comparison with Similar Compounds
Similar Compounds
6-(Methacryloyloxy)hexyl o-benzoylbenzoate: Similar structure but with a methacrylate group instead of an acrylate group.
6-(Acryloyloxy)hexyl p-benzoylbenzoate: Similar structure but with a para-substituted benzoyl group.
Uniqueness
6-(Acryloyloxy)hexyl o-benzoylbenzoate is unique due to its specific ester linkage and the presence of both aromatic and aliphatic ester functionalities . This combination provides distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
61630-26-0 |
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Molecular Formula |
C23H24O5 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
6-prop-2-enoyloxyhexyl 2-benzoylbenzoate |
InChI |
InChI=1S/C23H24O5/c1-2-21(24)27-16-10-3-4-11-17-28-23(26)20-15-9-8-14-19(20)22(25)18-12-6-5-7-13-18/h2,5-9,12-15H,1,3-4,10-11,16-17H2 |
InChI Key |
JBYFBBJPUAPECR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCCCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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